molecular formula C17H21F2N3O2 B5303492 N-cyclobutyl-2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide

N-cyclobutyl-2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide

Cat. No. B5303492
M. Wt: 337.36 g/mol
InChI Key: QNPHUBAHELTUHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclobutyl-2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide, also known as NCB-02, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

N-cyclobutyl-2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide exerts its therapeutic effects through multiple mechanisms of action. It has been shown to inhibit the activity of various pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and reduce the levels of reactive oxygen species (ROS) and nitric oxide (NO). N-cyclobutyl-2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide also activates the Nrf2-Keap1 pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
N-cyclobutyl-2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide has been shown to modulate various biochemical and physiological processes in the body. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10. N-cyclobutyl-2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide also reduces oxidative stress by increasing the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).

Advantages and Limitations for Lab Experiments

N-cyclobutyl-2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide has several advantages for lab experiments. It is stable, non-toxic, and easy to synthesize. However, it has some limitations, such as poor solubility in water and low bioavailability, which may limit its therapeutic efficacy.

Future Directions

N-cyclobutyl-2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide has shown promising results in preclinical studies, and further research is needed to evaluate its potential therapeutic applications in humans. Some future directions for research include investigating the optimal dosage and administration route, improving its bioavailability, and conducting clinical trials in various disease conditions.
In conclusion, N-cyclobutyl-2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide, or N-cyclobutyl-2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide, is a novel compound with potential therapeutic applications in various disease conditions. Its anti-inflammatory, antioxidant, and neuroprotective properties make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action, optimize its dosage and administration route, and evaluate its safety and efficacy in humans.

Synthesis Methods

N-cyclobutyl-2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide is synthesized through a multi-step process involving the reaction of cyclobutylamine with 3,4-difluorobenzaldehyde, followed by the addition of piperazine and acetic anhydride. The final product is obtained through purification and crystallization steps.

Scientific Research Applications

N-cyclobutyl-2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. N-cyclobutyl-2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide has been studied in animal models of Alzheimer's disease, Parkinson's disease, and multiple sclerosis, where it has been shown to improve cognitive function, reduce oxidative stress, and prevent neuronal damage.

properties

IUPAC Name

N-cyclobutyl-2-[1-[(3,4-difluorophenyl)methyl]-3-oxopiperazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F2N3O2/c18-13-5-4-11(8-14(13)19)10-22-7-6-20-17(24)15(22)9-16(23)21-12-2-1-3-12/h4-5,8,12,15H,1-3,6-7,9-10H2,(H,20,24)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNPHUBAHELTUHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC(=O)CC2C(=O)NCCN2CC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclobutyl-2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.